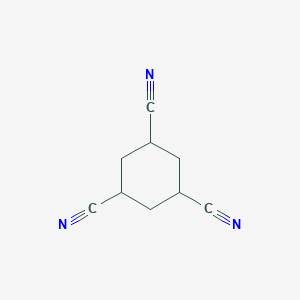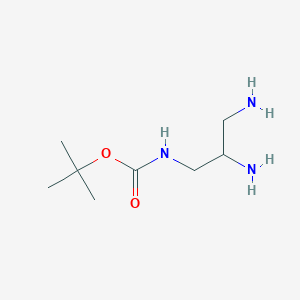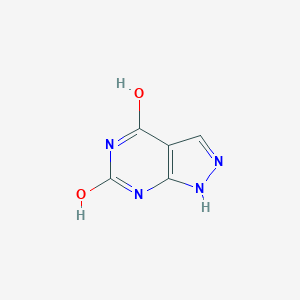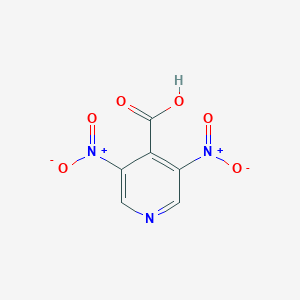![molecular formula C7H9NO3 B062880 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 176909-91-4](/img/structure/B62880.png)
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves a stereoselective process. Conti et al. (2007) described an alternative synthesis based on regioselective 1,3-dipolar cycloaddition resulting in the cyclopenta[d]isoxazoline framework, leading to significantly improved yield over previous methods (Conti, Pinto, Roda, Tamborini, Arosio, & Micheli, 2007). Serebryannikova et al. (2019) reported the synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization facilitated by Fe(II)-catalyzed conditions (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Molecular Structure Analysis
The molecular structure of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has been elucidated through various spectroscopic and crystallographic methods. Studies such as those by Eliadou et al. (2003) on mono-6-modified-beta-cyclodextrins provide insight into the structural characterization and conformational preferences of similar cyclic compounds, contributing to the understanding of the cyclopenta[d]isoxazole framework (Eliadou, Giastas, Yannakopoulou, & Mavridis, 2003).
Chemical Reactions and Properties
The compound undergoes various chemical reactions due to its functional groups. Research by Sobenina et al. (2014) on tetrahydroindolyl isoxazoles highlights the regioselective cyclization that can be related to the chemical reactions involving the cyclopenta[d]isoxazole ring (Sobenina, Tomilin, Gotsko, Ushakov, Mikhaleva, & Trofimov, 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. While specific studies on 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid may be limited, the general principles can be inferred from related compounds in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, define the compound's applicability in scientific research. Studies such as those on isoxazoline derivatives and cyclopentane diones provide insights into the reactivity and chemical behavior of similar compounds (Ballatore et al., 2011).
Applications De Recherche Scientifique
As a Constrained Analogue of Aspartic Acid : This compound has been synthesized as a conformationally constrained analogue of aspartic acid. The research focused on its stereoselective synthesis, indicating its potential in designing more stable or selective derivatives of aspartic acid for biological applications (Conti et al., 2007).
Binding Affinity and Neuroprotective Effects at Glutamic Acid Receptors : Derivatives of this compound, particularly the bicyclic analogue 5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid, have been tested for their binding affinity at ionotropic and metabotropic glutamate receptor subtypes. Notably, some derivatives showed significant neuroprotective effects when tested in an oxygen glucose deprivation cell culture test, pointing towards potential applications in neurodegenerative disease treatment or brain injury recovery (Conti et al., 2005).
Key Intermediates in Synthesis of Enantiopure Antagonists at NMDA Receptors : The compound and its derivatives serve as key intermediates in the synthesis of novel NMDA receptor antagonists. The structural characteristics of these intermediates have been explored to understand their role in synthesizing these antagonists, which are critical in studying and potentially treating conditions associated with NMDA receptor activity, such as certain neurodegenerative disorders (Bombieri et al., 2005).
Neuroprotective Effects of Novel Glutamate Transporter Inhibitor : Research has been conducted on derivatives of this compound as selective inhibitors of excitatory amino acid transporters (EAATs), providing a new strategy for neuroprotective action. This has implications in the treatment of conditions where glutamate transporter activity is implicated, such as in certain forms of epilepsy or ischemic injury (Colleoni et al., 2008).
Propriétés
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVLXDCOVTAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375234 | |
| Record name | 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176909-91-4 | |
| Record name | 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)







![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)